LC-MS/MS Method Validation: Accuracy and Precision Using N-Desmethyl Sildenafil-d8 as Internal Standard
In a validated LC-MS/MS method for the simultaneous quantification of Sildenafil and N-Desmethyl Sildenafil in human plasma, Sildenafil-d8 was employed as the internal standard. The method demonstrated high accuracy and precision. This use of a deuterated internal standard directly corrects for matrix effects and recovery variability, which would not be possible with an unlabeled analog [1].
| Evidence Dimension | Intra-day and inter-day precision (RSD%) |
|---|---|
| Target Compound Data | Intra-day RSD < 6.5%, Inter-day RSD < 6.3% for N-Desmethyl Sildenafil |
| Comparator Or Baseline | Unlabeled N-Desmethyl Sildenafil (cannot be used as IS; method would lack internal standard correction) |
| Quantified Difference | N/A - Comparator is an analytical impossibility |
| Conditions | LC-MS/MS; human plasma; calibration range 2.00-1,000 ng/mL |
Why This Matters
This data demonstrates that using a deuterated internal standard enables a method to meet stringent validation criteria for precision (RSD < 15%), which is essential for generating reliable data in pharmacokinetic and bioequivalence studies.
- [1] Li LL, Zhang XJ, Zheng C, Fan MX, Xu HY, Yi JL, Feng Y, Luo X, Li WH, Cheng ZN. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method. Biomed Chromatogr. 2020 Oct;34(10):e4927. View Source
